Dimethipin

Description

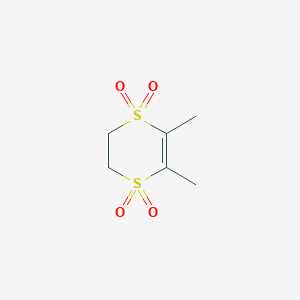

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4S2/c1-5-6(2)12(9,10)4-3-11(5,7)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVNLLCAQHGNKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(S(=O)(=O)CCS1(=O)=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4S2 | |

| Record name | DIMETHIPIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024052 | |

| Record name | Dimethipin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethipin appears as colorless crystals with a mild odor. Used as a defoliant., White solid; [Merck Index] Colorless solid; [CAMEO] White crystalline solid; [MSDSonline] | |

| Record name | DIMETHIPIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethipin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In acetonitrile 180 g/l, methanol 10.7 g/l, toluene 8.979 g/l (all at 25 °C)., In water, 4.6 g/l at 25 °C. | |

| Record name | DIMETHIPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.59 g/cu cm at 23 °C | |

| Record name | DIMETHIPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000038 [mmHg], 3.83X10-7 mm Hg at 25 °C | |

| Record name | Dimethipin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHIPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Long white needles from water., White crystalline solid /TECHNICAL GRADE/ | |

CAS No. |

55290-64-7 | |

| Record name | DIMETHIPIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethipin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55290-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethipin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055290647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethipin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-5,6-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHIPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLV651AHBB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHIPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

167 to 169 °C | |

| Record name | DIMETHIPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What is the chemical structure of Dimethipin?

An In-depth Technical Examination of the Chemical Structure, Properties, and Biological Activity of Dimethipin for Researchers, Scientists, and Drug Development Professionals.

Abstract

Dimethipin, chemically known as 5,6-dimethyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide, is a sulfone-class chemical primarily utilized as a plant growth regulator, specifically as a defoliant and desiccant. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, mechanism of action, and relevant experimental protocols. The information is intended to serve as a foundational resource for professionals in research, drug development, and agricultural science.

Chemical Identity and Properties

Dimethipin is a white crystalline solid with a mild odor.[1] Its fundamental chemical and physical properties are summarized in the tables below, providing a concise reference for laboratory use.

Table 1: Chemical Identifiers of Dimethipin

| Identifier | Value |

| IUPAC Name | 5,6-dimethyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide[1] |

| CAS Number | 55290-64-7[1] |

| Molecular Formula | C₆H₁₀O₄S₂[1] |

| Molecular Weight | 210.3 g/mol [1] |

| InChI | InChI=1S/C6H10O4S2/c1-5-6(2)12(9,10)4-3-11(5,7)8/h3-4H2,1-2H3 |

| SMILES | CC1=C(S(=O)(=O)CCS1(=O)=O)C |

Table 2: Physicochemical Properties of Dimethipin

| Property | Value |

| Melting Point | 167-169 °C[1] |

| Solubility in Water | 4.6 g/L at 25 °C[1] |

| Solubility in Organic Solvents (at 25 °C) | Acetonitrile: 180 g/LMethanol: 10.7 g/LToluene: 8.979 g/L[1] |

| Vapor Pressure | 3.8 x 10⁻⁷ mmHg at 25 °C |

| LogP (Octanol-Water Partition Coefficient) | -0.17[1] |

Spectroscopic Data

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a primary method for the analysis of Dimethipin. Key mass-to-charge ratios (m/z) observed in its mass spectrum include fragments at 118 and 105.[1] Tandem mass spectrometry (MS-MS) can provide further structural information.[1]

Infrared (IR) Spectroscopy

Product analysis of Dimethipin can be performed using infrared spectrometry.[1] The IR spectrum is expected to show strong absorption bands characteristic of S=O stretching vibrations from the sulfone groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) has been utilized for assessing the stability of pesticide stock solutions, including compounds with similar functional groups. While specific ¹H and ¹³C NMR chemical shifts for Dimethipin are not detailed in readily accessible sources, the expected spectra would show signals corresponding to the methyl and methylene (B1212753) protons and carbons in the dihydrodithiine ring.

Synthesis

The commercial synthesis of Dimethipin involves a two-step process.[1] The initial step is the formation of a sulfide (B99878) precursor, 2,3-dihydro-5,6-dimethyl-1,4-dithiin. This is typically achieved through a base-catalyzed cyclization reaction of 1,2-ethanedithiol (B43112) with 2,3-dibromobut-2-ene or an equivalent α,β-unsaturated dihalide. The subsequent step involves the oxidation of the sulfide precursor to the tetraoxide using an excess of a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), in a biphasic solvent system.

Figure 1: A simplified workflow for the synthesis of Dimethipin.

Mechanism of Action

Dimethipin acts as a defoliant and desiccant by interfering with protein synthesis in the plant epidermis.[1] This disruption leads to stress on the plant's stomatal system, causing rapid water loss and subsequent defoliation.[1] The precise molecular signaling pathways are not fully elucidated in public literature, but it is understood to influence hormonal pathways related to leaf abscission, such as those involving ethylene (B1197577) and abscisic acid.

The proposed mechanism involves the initial inhibition of protein synthesis, which then triggers a cascade of stress responses within the plant. This includes the production of stress-related hormones like ethylene and abscisic acid, which are known to play a central role in the regulation of leaf senescence and abscission.

Figure 2: Proposed signaling pathway for Dimethipin's defoliant action.

Experimental Protocols

This section provides an overview of a detailed experimental protocol for the analysis of Dimethipin residues in water samples using Gas Chromatography-Mass Spectrometry (GC-MS). This method is adapted from established procedures for pesticide residue analysis.

Determination of Dimethipin Residues in Water by GC-MS

Objective: To quantify the concentration of Dimethipin in water samples.

Materials:

-

Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)

-

HP-5MS capillary column (or equivalent)

-

Dichloromethane (B109758) (pesticide residue grade)

-

Sodium sulfate (B86663) (anhydrous)

-

Dimethipin analytical standard

-

Separatory funnel

-

Kuderna-Danish (KD) concentrator

-

Nitrogen evaporator

Procedure:

-

Sample Collection: Collect water samples in clean, amber glass bottles.

-

Liquid-Liquid Extraction:

-

Measure 1 liter of the water sample into a separatory funnel.

-

Add 60 mL of dichloromethane and shake vigorously for 2 minutes.

-

Allow the layers to separate and drain the organic layer into a flask.

-

Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.

-

-

Drying and Concentration:

-

Pass the combined organic extracts through a column of anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to approximately 5 mL using a Kuderna-Danish apparatus.

-

Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject 1-2 µL of the concentrated extract into the GC-MS system.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Operate in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of Dimethipin (e.g., m/z 210, 118, 105).

-

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of Dimethipin of known concentrations.

-

Quantify the amount of Dimethipin in the sample by comparing its peak area to the calibration curve.

-

Figure 3: Experimental workflow for the analysis of Dimethipin in water.

Conclusion

Dimethipin remains a significant compound in agricultural applications. This guide has provided a detailed technical overview of its chemical structure, properties, synthesis, and mode of action, supplemented with practical experimental protocols. It is intended that this compilation of data will be a valuable resource for researchers and professionals engaged in the study and application of this chemical. Further research into the specific molecular targets and signaling pathways of Dimethipin will undoubtedly provide a more complete understanding of its biological activity.

References

In-Depth Technical Guide to the Physical and Chemical Properties of Dimethipin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethipin, known by its IUPAC name 5,6-dimethyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide, is a chemical compound primarily used as a plant growth regulator, defoliant, and desiccant.[1][2] Its CAS Registry Number is 55290-64-7.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of Dimethipin, offering detailed data and standardized experimental methodologies. The information presented is intended to support research, development, and safety assessments involving this compound.

Chemical Identity and Structure

Dimethipin is a sulfone derivative with the molecular formula C₆H₁₀O₄S₂.[1][3]

Table 1: Chemical Identification of Dimethipin

| Identifier | Value |

| IUPAC Name | 5,6-dimethyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide[1][4] |

| CAS Number | 55290-64-7[1] |

| Molecular Formula | C₆H₁₀O₄S₂[1][3] |

| Molecular Weight | 210.27 g/mol [3][5] |

| Canonical SMILES | CC1=C(S(=O)(=O)CCS1(=O)=O)C[1] |

| InChI Key | PHVNLLCAQHGNKU-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

The physical and chemical properties of Dimethipin are crucial for understanding its environmental fate, behavior, and potential applications. These properties have been determined using standardized experimental protocols.

Table 2: Physical and Chemical Properties of Dimethipin

| Property | Value |

| Melting Point | 167-169 °C[1][6] |

| Boiling Point | 319.8 °C (rough estimate)[6] |

| Water Solubility | 4.6 g/L at 25 °C[1] |

| Vapor Pressure | 3.8 x 10⁻⁷ mm Hg at 25 °C[1][2] |

| pKa | 10.88[1] |

| Octanol-Water Partition Coefficient (log P) | -0.17[7] |

| Appearance | Colorless to white crystalline solid[1][8] |

| Odor | Mild odor[1] |

Experimental Protocols

The determination of the physical and chemical properties of chemical substances like Dimethipin is typically performed following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency (EPA) Office of Prevention, Pesticides and Toxic Substances (OPPTS). These standardized methods ensure data quality and comparability.

Melting Point

The melting point of Dimethipin is determined using methods outlined in OECD Test Guideline 102 or EPA OPPTS 830.7200 . A common technique is the capillary method, where a small, powdered sample of the substance is heated in a capillary tube, and the temperature range over which the substance melts is observed. Differential Scanning Calorimetry (DSC) is another method that can be used, which measures the heat flow to the sample as a function of temperature.

Boiling Point

The boiling point is typically determined following OECD Test Guideline 103 or EPA OPPTS 830.7220 . For a substance like Dimethipin with a high boiling point, methods such as ebulliometry or dynamic vapor pressure measurement are suitable. These methods involve heating the liquid to determine the temperature at which its vapor pressure equals the atmospheric pressure.

Water Solubility

The water solubility of Dimethipin is measured according to OECD Test Guideline 105 or EPA OPPTS 830.7840 . The flask method is generally used for substances with solubilities greater than 10⁻² g/L. In this method, the substance is dissolved in water at a specific temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined analytically.

Vapor Pressure

The vapor pressure is determined using methods described in OECD Test Guideline 104 or EPA OPPTS 830.7950 . Given Dimethipin's low vapor pressure, a vapor pressure balance or a gas saturation method would be appropriate. These methods measure the pressure exerted by the vapor in equilibrium with the solid or liquid phase at a given temperature.

Dissociation Constant (pKa)

The pKa value is determined following guidelines such as EPA OPPTS 830.7370 . A common method is the titration method, where a solution of the substance is titrated with a standard acid or base, and the pH is measured as a function of the titrant volume. The pKa is then calculated from the titration curve.

Octanol-Water Partition Coefficient (log P)

The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is determined using OECD Test Guideline 107 (Shake Flask Method) or EPA OPPTS 830.7550 . This involves dissolving the substance in a mixture of n-octanol and water, allowing the two phases to separate, and then measuring the concentration of the substance in each phase. The partition coefficient is the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Mode of Action and Synthesis Workflow

Mode of Action

Dimethipin acts as a defoliant by interfering with protein synthesis in the plant's epidermis. This disruption leads to stress on the stomatal system, causing the plant to lose water, which ultimately results in desiccation and the shedding of leaves.

Synthesis Workflow

The synthesis of Dimethipin involves a multi-step process, starting with the formation of a dihydro-1,4-dithiin precursor, followed by oxidation.

Stability and Reactivity

Dimethipin is stable for at least one year at 20 °C. It is also stable to light for at least 7 days at 25 °C. The compound undergoes degradation in aqueous solutions, with the rate of hydrolysis being pH-dependent.

Conclusion

This technical guide has summarized the key physical and chemical properties of Dimethipin, providing quantitative data in a structured format. The likely experimental protocols for determining these properties, based on established OECD and EPA guidelines, have been detailed to aid in the design and interpretation of future studies. Furthermore, visual representations of its mode of action and synthesis workflow have been provided to facilitate a deeper understanding of this compound for researchers and professionals in the field.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

Toxicological Profile of Dimethipin in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Dimethipin in mammalian species. The information is compiled from various studies and presented in a structured format to facilitate easy understanding and comparison. This document is intended for researchers, scientists, and professionals involved in drug development and safety assessment.

Acute Toxicity

Acute toxicity studies assess the potential adverse effects of a substance after a single or short-term exposure. For Dimethipin, these studies have been conducted via oral, dermal, and inhalation routes in various mammalian species.

Quantitative Data for Acute Toxicity of Dimethipin

| Species | Route | Parameter | Value (mg/kg bw) | Purity | Reference |

| Rat | Oral | LD50 | ~1200 | Technical (>99.2%) | [1] |

| Mouse | Oral | LD50 | ~500 | Technical (>99.2%) | [1] |

| Dog | Oral | LD50 | 690 | Technical (98.3%) | [1] |

| Rabbit | Dermal | LD50 | >2000 | Technical | [1] |

| Rat | Inhalation | LC50 (4-hour) | >1.2 mg/L | Technical | [2] |

Observations: In rats, principal toxic effects following acute oral exposure included a decrease in body tone and slowed respiration.[1] In dogs, marked irritation to the stomach and intestine was observed at doses of 600 mg/kg and above.[1]

Experimental Protocols for Acute Toxicity Studies

The methodologies for these studies generally follow the OECD Guidelines for the Testing of Chemicals.

-

Oral Toxicity (as per OECD Guideline 401): Animals, typically fasted, are administered a single dose of Dimethipin via gavage. They are then observed for a period of at least 14 days for signs of toxicity and mortality. Body weight is recorded weekly, and a gross necropsy is performed on all animals at the end of the study.[3][4]

-

Dermal Toxicity (as per OECD Guideline 402): The test substance is applied to a shaved area of the skin of the animal (e.g., rabbit) and covered with a porous gauze dressing for a 24-hour exposure period. Animals are observed for 14 days for signs of toxicity and skin irritation.[5][6][7][8][9]

-

Inhalation Toxicity (as per OECD Guideline 403): Animals are exposed to the test substance as a vapor, aerosol, or dust in an inhalation chamber for a defined period, typically 4 hours. They are then observed for at least 14 days for signs of toxicity.[2][10][11][12][13]

Subchronic and Chronic Toxicity

Subchronic and chronic toxicity studies evaluate the effects of repeated exposure to a substance over a longer period.

Quantitative Data for Subchronic and Chronic Toxicity of Dimethipin

| Species | Duration | Study Type | NOAEL | Purity | Reference |

| Rat | 95 days | Dietary | 300 ppm | Technical (>99.2%) | [1] |

| Dog | 1 year | Dietary | 100 ppm (equivalent to 2.5 mg/kg bw/day) | 99.7% | [1] |

| Rat | 104 weeks | Dietary | 40 ppm (equivalent to 2.0 mg/kg bw/day) | 97-98% | [14] |

Observations: In the 95-day rat study, reduced food consumption was noted in females at 1000 ppm.[1] In the one-year dog study, clinical signs such as "thinness" and dehydration were observed at 3000 ppm.[1] The 2-year rat study identified the liver as a target organ in females at higher doses.[14]

Experimental Protocols for Subchronic and Chronic Toxicity Studies

These studies are conducted in accordance with OECD guidelines.

-

90-Day Oral Toxicity Study (as per OECD Guideline 408): The test substance is administered daily in graduated doses to several groups of rodents for 90 days. Observations include clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and urinalysis. A full histopathological examination of organs and tissues is performed at the end of the study.[4][15][16][17]

-

Chronic Toxicity Studies (as per OECD Guideline 452): Similar to the 90-day study but extending for a longer duration, typically 12 months in non-rodents or 18-24 months in rodents. The objective is to characterize the toxicological profile of a substance following prolonged and repeated exposure.[18]

Carcinogenicity

Carcinogenicity studies are designed to assess the potential of a substance to cause cancer.

Carcinogenicity Study Findings for Dimethipin

| Species | Duration | Study Type | Findings | Purity | Reference |

| Mouse (CD-1) | 18 months | Dietary | Increased incidence of lung adenocarcinomas in males at high doses. This finding was not considered toxicologically relevant due to the high spontaneous rate of these tumors in this mouse strain. | 97-98% | [14] |

| Rat (Sprague-Dawley) | 104 weeks | Dietary | No evidence of carcinogenicity. An initial concern regarding astrocytomas was clarified upon pathological re-examination and comparison with historical control data. | 97-98% | [14] |

The EPA has classified Dimethipin as a Category C chemical, a "possible human carcinogen," but did not recommend a quantification of carcinogenic risk based on a weight-of-evidence evaluation.

Experimental Protocol for Carcinogenicity Studies (as per OECD Guideline 451)

Groups of animals, typically rats and mice, are exposed to the test substance for a major portion of their lifespan (e.g., 18-24 months for mice and rats). The substance is usually administered in the diet. Detailed histopathological examination of all organs and tissues is conducted to identify any neoplastic lesions.[1]

Genotoxicity

Genotoxicity assays are used to determine if a substance can damage genetic material.

Genotoxicity Assay Results for Dimethipin

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and without | Negative | [1] |

| Mouse Lymphoma Forward Mutation Assay | Mouse lymphoma L5178Y cells | With | Positive | [1] |

| Mouse Lymphoma Forward Mutation Assay | Mouse lymphoma L5178Y cells | Without | Negative | [1] |

| In vivo Micronucleus Test | Mouse | N/A | Negative | [10] |

| In vivo/In vitro Unscheduled DNA Synthesis (UDS) | Rat | N/A | Negative | [10] |

Experimental Protocols for Genotoxicity Assays

-

Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471): This test uses various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that leave them unable to synthesize an essential amino acid. The assay detects mutations that revert the bacteria to a state where they can synthesize the amino acid and grow on a minimal medium. The test is conducted with and without an external metabolic activation system (S9 mix).

-

In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay) (as per OECD Guideline 476): This assay uses mammalian cells in culture to detect gene mutations. For the mouse lymphoma assay, mutations at the thymidine (B127349) kinase (TK) locus are typically measured. The assay is performed with and without metabolic activation.

-

Mammalian Erythrocyte Micronucleus Test (as per OECD Guideline 474): This in vivo test assesses chromosomal damage by looking for micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division) in immature red blood cells (polychromatic erythrocytes) of treated animals, usually rodents.[3]

Reproductive and Developmental Toxicity

These studies investigate the potential of a substance to interfere with reproduction and normal development.

Reproductive and Developmental Toxicity Findings for Dimethipin

| Species | Study Type | Key Findings | NOAEL | Purity | Reference |

| Rat | 2-Generation Reproduction | No adverse effects on reproductive parameters. | 800 ppm (highest dose tested) | 99.7% | [1] |

| Rat | Teratology (Developmental Toxicity) | Non-teratogenic, non-fetotoxic, and non-toxic to dams. | 160 mg/kg bw/day (highest dose tested) | 97.5% | [1] |

| Rabbit | Teratology (Developmental Toxicity) | A clear-cut teratogenic no-effect level was established. | 20 mg/kg bw/day | 98.3% | [1] |

Experimental Protocols for Reproductive and Developmental Toxicity Studies

-

Two-Generation Reproduction Toxicity Study (as per OECD Guideline 416): Male and female animals (usually rats) of the first generation (F0) are exposed to the test substance before mating, during mating, and for the females, throughout gestation and lactation. The effects on fertility, pregnancy, and offspring viability and growth are assessed. Selected offspring from the first generation (F1) are then chosen to become the parents of the second generation (F2), and the study continues.

-

Prenatal Developmental Toxicity Study (Teratology) (as per OECD Guideline 414): Pregnant animals (e.g., rats, rabbits) are administered the test substance during the period of organogenesis. The dams are euthanized just before parturition, and the fetuses are examined for external, visceral, and skeletal abnormalities.[14]

Metabolism and Toxicokinetics

Metabolism and toxicokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a substance in the body.

Metabolism and Toxicokinetics of Dimethipin

-

Absorption, Distribution, and Excretion: In rats, Dimethipin is readily absorbed, metabolized, and eliminated via both urine and feces. Less than 5% of a single oral dose is recovered as the unchanged parent compound in the excreta.[1][10]

-

Metabolism: Dimethipin is extensively metabolized to polar compounds. The primary metabolic pathways include hydrolysis, oxidation, decarboxylation, ring opening, and conjugation.[1] A key metabolic pathway involves conjugation with glutathione, leading to the formation of cysteinyl-glycine and N-acetyl-cysteine conjugates which are then excreted.[10] In goats, alcohol metabolites and glucuronide conjugates have also been identified.[1]

Experimental Protocol for Toxicokinetic Studies (as per OECD Guideline 417)

These studies typically involve administering the test substance (often radiolabelled) to animals (e.g., rats) via the intended route of exposure. Blood, urine, feces, and tissues are collected at various time points to determine the concentration of the parent compound and its metabolites. This data is used to calculate key toxicokinetic parameters such as absorption rate, bioavailability, half-life, and volume of distribution.

Visualizations

Proposed Metabolic Pathway of Dimethipin in Mammals

Caption: Proposed metabolic pathway of Dimethipin in mammals.

Experimental Workflow for an In Vivo Micronucleus Test

Caption: Workflow for an in vivo mammalian erythrocyte micronucleus test.

Logical Relationship of Toxicity Endpoints Evaluation

Caption: Logical relationship of toxicity endpoints in risk assessment.

References

- 1. Dimethipin (Ref: N 252) [sitem.herts.ac.uk]

- 2. Metabolism of Glutathione S-Conjugates: Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolites of Medicarpin and Their Distributions in Rats [mdpi.com]

- 4. 774. Dimethipin (Pesticide residues in food: 1988 evaluations Part II Toxicology) [inchem.org]

- 5. Characterization of Neonicotinoid Metabolites by Cytochrome P450-Mediated Metabolism in Poultry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 722. Dimethipin (Pesticide residues in food: 1985 evaluations Part II Toxicology) [inchem.org]

- 8. Metabolites of Medicarpin and Their Distributions in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dimethipin | C6H10O4S2 | CID 41385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Metabolites | Section Animal Metabolism [mdpi.com]

- 11. The MetaCyc database of metabolic pathways and enzymes - a 2019 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mammalian drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. longdom.org [longdom.org]

- 15. Glutathione-mediated formation of oxygen free radicals by the major metabolite of oltipraz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Environmental Fate and Persistence of Dimethipin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethipin is a plant growth regulator and defoliant used in agriculture to aid in the harvesting of crops such as cotton, potatoes, and oilseeds. Understanding its environmental fate and persistence is crucial for assessing its potential impact on ecosystems and human health. This technical guide provides a comprehensive overview of the available data on the environmental degradation, mobility, and bioaccumulation of Dimethipin, intended for an audience of researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of Dimethipin's behavior in the environment begins with its physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C6H10O4S2 | [1] |

| Molecular Weight | 210.3 g/mol | [1] |

| Water Solubility | 4.6 g/L at 25 °C | [1] |

| Vapor Pressure | 3.8 x 10⁻⁷ mm Hg at 25 °C | [1] |

| Octanol-Water Partition Coefficient (log Kow) | -0.17 | [1] |

| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | 3.3 mL/g | [1] |

Environmental Fate and Persistence

Dimethipin is characterized by its persistence in various environmental compartments, with degradation occurring slowly under most conditions.[2] Its high water solubility and low soil sorption coefficient (Koc) indicate a potential for mobility in soil and leaching into groundwater.[1][2]

Degradation in Soil

The persistence of Dimethipin in soil is significant, with degradation rates influenced by aerobic and anaerobic conditions.

Aerobic Soil Metabolism

Under aerobic conditions, the degradation of Dimethipin is slow. The typical field dissipation half-life (DT50) is estimated to be around 183 days, while laboratory studies at 20°C show a DT50 of 431 days.[3] Other sources report a soil half-life in the range of 104 to 149 days.[1]

Anaerobic Soil Metabolism

Degradation in Aquatic Systems

In aquatic environments, Dimethipin's degradation is primarily influenced by photolysis and, to a lesser extent, hydrolysis.

Hydrolysis

Dimethipin is relatively stable to hydrolysis, particularly at neutral and acidic pH. The hydrolysis half-life is highly dependent on the pH of the water.[1]

| pH | Temperature (°C) | Half-life |

| 5 | 25 | 60 days |

| 7 | 25 | 224 days |

| 9 | 25 | 72 days |

At an elevated temperature of 70°C and pH 9, the half-life was approximately 4 months. Major hydrolysis products have been identified as 2-hydroxymethyl-3-methyl-1,4-dithiane 1,1,4,4-tetraoxide and 1,4-dithiane (B1222100) 1,1,4,4-tetraoxide.

Aqueous Photolysis

Photodegradation in water is a more significant pathway for Dimethipin's dissipation compared to hydrolysis. The photolysis half-life in aqueous solutions is approximately 2.0 days at pH 5 to 9.[1]

Aerobic and Anaerobic Aquatic Metabolism

Information on the microbial degradation of Dimethipin in aquatic systems is scarce. It is generally considered to be a slow process.[2]

Mobility and Leaching

Dimethipin's low soil organic carbon-water partitioning coefficient (Koc) of 3.3 mL/g indicates very high mobility in soil.[1] This, combined with its persistence, suggests a potential for leaching into groundwater.[2][3] Dimethipin has been detected in soil at depths of 90 cm below the surface.[2]

Bioaccumulation

Dimethipin has a low potential for bioaccumulation in aquatic organisms.[2] This is supported by its low octanol-water partition coefficient (log Kow of -0.17).[1]

| Parameter | Value | Species | Reference |

| Bioconcentration Factor (BCF) | 4.3 L/kg | Danio rerio (Zebrafish) | [3] |

An estimated BCF of 0.44 has also been calculated based on the log Kow.[1] These low values suggest that Dimethipin is unlikely to biomagnify in the food chain.

Degradation Pathways

The degradation of Dimethipin in the environment proceeds through several pathways, with the specific metabolites varying depending on the conditions.

Aerobic Soil Degradation Pathway

A proposed pathway for the aerobic degradation of Dimethipin in soil involves the transformation of the parent molecule into several metabolites.

References

An In-depth Technical Guide to the Degradation Pathways of Dimethipin in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethipin, a dithiin-tetroxide derivative, is a plant growth regulator used primarily as a cotton defoliant and potato haulm desiccant. Understanding its environmental fate, particularly its degradation pathways in soil and water, is crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the current scientific knowledge on the degradation of dimethipin in these two critical environmental compartments. It details the abiotic and biotic transformation processes, identifies the major degradation products, and outlines the experimental methodologies used to elucidate these pathways.

Degradation in Soil

Dimethipin is known to be persistent in most environmental conditions, with its degradation in soil occurring slowly through a combination of biotic and abiotic processes. The dissipation of dimethipin is highly dependent on site-specific soil properties.[1]

Aerobic Soil Metabolism

Under aerobic conditions, the primary degradation pathway for dimethipin in soil is initiated by a Michael addition of a sulfhydryl group, likely from glutathione (B108866), to the double bond of the dimethipin molecule.[2] This initial step leads to the formation of a glutathione conjugate, which is further metabolized through the mercapturic acid pathway.

The major identified metabolites from aerobic soil metabolism studies include:

-

red-DMP: The main metabolite found in muscle tissue of goats, suggesting it is a product of the breakdown of protein-bound residues.[2]

-

acetyl dithiane: Formed through the hydrolysis of protein-bound reduced dimethipin and subsequent rearrangement.

-

ethane-1,2-disulfonic acid: A polar metabolite identified in the kidney of goats, resulting from the fragmentation of an intermediate formed during the breakdown of protein-bound residues.[2]

The degradation of dimethipin in aerobic soil follows a complex pathway involving conjugation, protein binding, and subsequent breakdown into smaller, more polar molecules.

Anaerobic Soil Metabolism

Information on the anaerobic degradation of dimethipin in soil is less detailed. However, it is generally understood that anaerobic conditions can significantly slow down the degradation process for many pesticides. For dimethipin, anaerobic degradation is expected to be slower than aerobic degradation.

Quantitative Data on Soil Degradation

The persistence of dimethipin in soil is quantified by its half-life (DT50), which can vary depending on soil type, temperature, and microbial activity.

| Parameter | Value | Conditions | Reference |

| Aerobic Soil Metabolism Half-life (DT50) | 104 to 149 days | Not specified | [3] |

| Soil Photolysis Half-life | 76 days | 25 °C | [3] |

Degradation in Water

In the aquatic environment, dimethipin degradation is primarily governed by abiotic processes, namely hydrolysis and photolysis. Biodegradation in water is generally considered to be a slow process.

Hydrolysis

Dimethipin is stable to hydrolysis at neutral pH. However, under alkaline conditions, hydrolysis is accelerated. The major hydrolysis products identified are:

Photolysis

Aqueous photolysis is a more significant degradation pathway for dimethipin in water compared to soil. The rate of photolysis is influenced by the pH of the water. While specific major photolytic degradates have not been consistently identified in the available literature, it is understood that photolysis contributes significantly to the overall degradation of dimethipin in sunlit surface waters.[1]

Quantitative Data on Aqueous Degradation

The rate of dimethipin degradation in water is dependent on pH and light conditions.

| Parameter | Value | Conditions | Reference |

| Hydrolysis Half-life | 126 years | pH 6, 25 °C | [3] |

| 4 months | pH 9, 70 °C | [3] | |

| Aqueous Photolysis Half-life | 60 days | pH 5 | [1] |

| 224 days | pH 7 | [1] | |

| 72 days | pH 9 | [1] | |

| 2.0 days | pH 5 to 9, 25 °C | [3] |

Experimental Protocols

The elucidation of dimethipin's degradation pathways relies on a variety of standardized experimental protocols, primarily those outlined by the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Soil Metabolism (OECD 307)

This guideline is the standard for assessing the rate and pathway of degradation in soil.

Methodology:

-

Test System: Fresh soil samples are collected and characterized for properties such as pH, organic carbon content, and microbial biomass.

-

Test Substance Application: Radiolabeled ([14C]) dimethipin is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 °C) and moisture content. For aerobic studies, a continuous flow of air is maintained. For anaerobic studies, the soil is flooded with water, and the system is purged with an inert gas like nitrogen.

-

Sampling and Analysis: At various time points, soil samples are extracted with appropriate solvents. The parent compound and its degradation products are separated and quantified using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector. Volatile organic compounds and 14CO2 are trapped to determine mineralization.

-

Metabolite Identification: The chemical structures of significant degradation products are determined using mass spectrometry (MS) techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Hydrolysis (OECD 111)

This guideline is used to determine the rate of abiotic hydrolysis as a function of pH.

Methodology:

-

Test Solutions: Sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) are prepared.

-

Test Substance Addition: A known concentration of dimethipin is added to each buffer solution.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50 °C to accelerate the reaction, with results extrapolated to 25 °C).

-

Sampling and Analysis: At various time intervals, aliquots are taken and analyzed for the concentration of the parent compound and any hydrolysis products using HPLC or a similar analytical technique.

Photolysis in Water (OECD 316)

This guideline assesses the degradation of a chemical in water upon exposure to light.

Methodology:

-

Test Solutions: Solutions of dimethipin in sterile, buffered water are prepared.

-

Irradiation: The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Dark control samples are kept under the same conditions but shielded from light.

-

Sampling and Analysis: At various time points, samples are taken from both the irradiated and dark control solutions and analyzed for the concentration of the parent compound and any photoproducts using HPLC.

-

Quantum Yield Determination: The data is used to calculate the quantum yield, which is a measure of the efficiency of the photochemical process.

Analytical Methodologies

The analysis of dimethipin and its degradation products in environmental matrices requires sensitive and specific analytical techniques.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a powerful technique for the quantification of dimethipin in various samples.

Typical Parameters:

-

Gas Chromatograph: Agilent Intuvo 9000 GC system (or equivalent).

-

Column: HP-5 MS capillary column (30 m × 0.25 mm I.D. × 0.25 μm).

-

Oven Temperature Program: Initial temperature of 80°C for 2 min, ramped to 200°C at 20°C/min (hold 1 min), then to 300°C at 25°C/min (hold 2 min).[1]

-

Mass Spectrometer: Agilent 7000 D GC/MS TQ detector (or equivalent).

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is particularly well-suited for the analysis of the polar metabolites of dimethipin that are not amenable to GC analysis.

Typical Parameters:

-

Liquid Chromatograph: A high-performance liquid chromatography system.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) or full scan with fragmentation for structural elucidation.

Signaling Pathways and Experimental Workflows

Dimethipin Degradation Pathway in Soil

Caption: Proposed aerobic degradation pathway of dimethipin in soil.

General Experimental Workflow for Soil Metabolism Study (OECD 307)

Caption: Workflow for an OECD 307 soil metabolism study.

Dimethipin Degradation Pathway in Water

Caption: Abiotic degradation pathways of dimethipin in water.

Conclusion

The degradation of dimethipin in soil and water is a slow process, leading to its classification as a persistent pesticide. In soil, the primary degradation mechanism is aerobic metabolism initiated by a Michael addition, resulting in the formation of several polar metabolites. In water, abiotic processes, particularly photolysis, are the main drivers of degradation, with hydrolysis becoming significant under alkaline conditions. The detailed experimental protocols and analytical methods outlined in this guide provide a framework for conducting further research to fill the existing knowledge gaps, such as the definitive structures of all degradation products and a more complete understanding of the anaerobic and photolytic degradation pathways. This information is essential for a comprehensive environmental risk assessment of dimethipin.

References

Early Research on Dimethipin as a Cotton Defoliant: A Technical Guide

An In-depth Examination of the Initial Development, Efficacy, and Physiological Impact of Dimethipin on Cotton Defoliation for Researchers, Scientists, and Agricultural Development Professionals.

Dimethipin, commercially known as Harvade, emerged in the late 1970s and early 1980s as a significant chemical aid for cotton harvesting. Developed and extensively tested by Uniroyal Chemical, it received full registration as a cotton defoliant in 1982.[1] This technical guide delves into the foundational research on Dimethipin, presenting a comprehensive overview of its mechanism of action, early field trial data, and the experimental protocols used to evaluate its efficacy.

Mechanism of Action: A Hormonal and Herbicidal Approach

Early research characterized Dimethipin as a plant growth regulator with a dual-action mechanism contributing to leaf abscission in cotton.[1] Its primary mode of action is hormonal, initiating a cascade of physiological events that mimic natural senescence. However, it also exhibits herbicidal properties that contribute to its overall effectiveness.

The process begins with the slow disintegration of the epidermal cell walls of the cotton leaves. This disruption leads to a gradual loss of water and turgor. The resulting water stress is a key trigger for the plant to increase its production of ethylene, a natural plant hormone that plays a crucial role in leaf abscission.

Concurrently, Dimethipin was found to cause an initial inhibition of protein synthesis within the leaf cells. This inhibition further contributes to the loss of stomatal control, accelerating water loss and ultimately leading to desiccation and leaf drop.

dot

Caption: Simplified signaling pathway of Dimethipin-induced cotton leaf abscission.

Early Field Trial Data and Efficacy

Application Rates and Timing

Early recommendations for Harvade 5F, the commercial formulation of Dimethipin, centered on an application rate of 8 fluid ounces per acre (fl. oz./A) . The timing of the application was critical for optimal results and was recommended when 70% or more of the cotton bolls were open . This timing ensured that the majority of the yield-contributing bolls were mature, minimizing potential negative impacts on yield and fiber quality.

Defoliation and Boll Opening

While specific percentages from the initial trials are scarce, reports from the 1983 Beltwide Cotton Production-Mechanization Conference highlighted that cotton growers observed accelerated maturation and the ability to pick more cotton on the first pass in fields treated with Harvade compared to standard organophosphate defoliants.[1] This suggests a significant and commercially viable level of defoliation and boll opening. Later studies and product labels indicate that Dimethipin was effective in removing mature leaves, which in turn allowed for better sunlight penetration and air circulation, aiding in the opening of the remaining bolls.

The following table summarizes the general application parameters and expected outcomes based on early research and product information.

| Parameter | Recommendation/Observation |

| Application Rate | 8 fl. oz./A of Harvade 5F |

| Timing of Application | When ≥ 70% of bolls are open |

| Primary Effect | Defoliation of mature leaves |

| Secondary Effect | Acceleration of boll maturation and opening |

| Noted Advantage | Higher first-pick yields compared to some standards of the time[1] |

Experimental Protocols for Evaluating Dimethipin

The evaluation of Dimethipin as a cotton defoliant followed established protocols for testing agricultural chemicals. These protocols were designed to assess both the efficacy of the product and its potential impact on the crop. Based on the available literature, a typical experimental workflow for evaluating a new defoliant like Dimethipin during that era would have included the following steps:

dot

Caption: A generalized experimental workflow for evaluating cotton defoliants in early field trials.

Field Plot Design

-

Experimental Design: A randomized complete block design was typically employed to minimize the effects of field variability.

-

Plot Size: Plots were of a sufficient size to allow for representative sampling and to minimize edge effects from spray drift.

-

Replication: Each treatment, including a control (untreated) group, was replicated multiple times (typically 3-4) to ensure statistical validity.

Treatment Application

-

Application Method: Both ground and aerial application methods were likely tested to reflect real-world farming practices. Sprayers would have been calibrated to deliver a precise volume of the spray solution per unit area.

-

Treatments: Different rates of Dimethipin would have been applied at various stages of crop maturity (e.g., based on the percentage of open bolls) to determine the optimal application window. Tank mixes with other harvest aids were also likely evaluated.

-

Adjuvants: Early research and product labels often recommended the use of a crop oil concentrate to improve the absorption of Dimethipin by the leaves.

Data Collection

-

Defoliation Assessment: Defoliation was typically assessed visually as a percentage of leaves that had dropped from the plants in the treated plots compared to the control plots at set time intervals after application (e.g., 7, 14, and 21 days).

-

Boll Opening: The percentage of open bolls was determined by counting the number of open and closed bolls on a set number of plants within each plot at various intervals after treatment.

-

Yield: At the end of the trial, a designated area from the center of each plot was harvested to determine the seed cotton yield. In some cases, first-pick and second-pick yields were measured separately to assess the impact on crop earliness.

-

Fiber Quality: Samples of the harvested cotton were often sent for fiber quality analysis to assess parameters such as micronaire, staple length, and strength to ensure the chemical treatment did not have adverse effects.

Conclusion

The early research and development of Dimethipin marked a significant advancement in cotton harvesting aids. Its unique mode of action, combining hormonal and herbicidal effects, provided an effective tool for managing defoliation and accelerating crop maturity. The foundational studies conducted in the late 1970s and early 1980s established the application parameters and demonstrated the efficacy that led to its successful commercialization as Harvade. This technical guide provides a condensed overview of that pioneering work, offering valuable insights for today's researchers and professionals in the ongoing effort to develop and refine agricultural technologies.

References

An In-depth Technical Guide to the Metabolic Fate of Dimethipin In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethipin, a dithiin-tetroxide derivative, is utilized as a plant growth regulator. Understanding its metabolic fate in vivo is crucial for assessing its toxicological profile and ensuring human and environmental safety. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Dimethipin, with a primary focus on studies conducted in rat models. The information presented herein is intended to support researchers and professionals in the fields of drug metabolism, toxicology, and regulatory sciences.

Absorption

Following oral administration in rats, Dimethipin is readily absorbed from the gastrointestinal tract. Studies involving radiolabeled Dimethipin ([2,3-¹⁴C]dimethipin) have demonstrated systemic absorption after oral dosing.

Distribution

Upon absorption, Dimethipin and its metabolites are distributed to various tissues. While comprehensive quantitative data on tissue distribution over time is not extensively available in the public domain, studies have indicated the presence of Dimethipin-related radioactivity in several organs.

Table 1: Qualitative Tissue Distribution of ¹⁴C-Dimethipin Derived Radioactivity in Rats

| Tissue | Relative Concentration |

| Lung | High |

| Heart | High |

| Liver | High |

| Kidney | High |

| Gastrointestinal Tract | Low |

| Brain | Low |

| Muscle | Low |

| Fat | Low |

Metabolism

Dimethipin undergoes extensive biotransformation in vivo, with less than 5% of the parent compound being excreted unchanged in rats. The primary metabolic pathway is conjugation with glutathione (B108866) (GSH), a Phase II metabolic reaction. This initial conjugation is followed by further enzymatic processing to form more water-soluble and excretable metabolites. Other reported metabolic reactions include hydrolysis, oxidation, decarboxylation, and ring opening, although the specific metabolites from these pathways are not as well-characterized as the glutathione conjugates.

The major urinary metabolites identified in rats result from the glutathione conjugation pathway. These are the cysteinylglycine (B43971) conjugate, the N-acetylcysteine conjugate (a mercapturic acid derivative), and a reduced form of Dimethipin.

Table 2: Major Urinary Metabolites of Dimethipin in Rats Following a Single Oral Dose

| Metabolite | Percentage of Radioactivity in Urine |

| Cysteinylglycine conjugate | 54% |

| N-acetylcysteine conjugate | 12% |

| Reduced Dimethipin (red-DMP) | 11% |

Data from a study where rats were administered a single oral dose of [2,3-¹⁴C]dimethipin.

Below is a diagram illustrating the proposed primary metabolic pathway of Dimethipin in rats.

Caption: Proposed metabolic pathway of Dimethipin in rats.

Excretion

The primary routes of elimination for Dimethipin and its metabolites are through the urine and feces. In a study with radiolabeled Dimethipin, approximately 29% of the administered dose was recovered in the urine of rats within 72 hours, with the majority being excreted in the first 24 hours. Another study reported that approximately 89% of an oral dose was excreted via urine and feces within 48 hours, with fecal excretion being slightly greater than urinary excretion.

Table 3: Excretion of ¹⁴C-Dimethipin Derived Radioactivity in Rats

| Route of Excretion | Time Period | Percentage of Administered Dose |

| Urine | 72 hours | 29% |

| Urine & Feces | 48 hours | ~89% |

Note: The data is compiled from two different studies and may not be directly comparable due to potential differences in experimental conditions.

Experimental Protocols

The following sections describe generalized experimental protocols based on the available literature for investigating the metabolic fate of Dimethipin in vivo.

Animal Studies

-

Test System: Male and female Sprague-Dawley rats are commonly used.

-

Housing: Animals are housed in metabolism cages to allow for the separate collection of urine and feces.

-

Dosing:

-

Test Substance: Radiolabeled Dimethipin (e.g., [2,3-¹⁴C]dimethipin) is used to trace the compound and its metabolites.

-

Administration: Dosing is typically performed via oral gavage or intravenous injection.

-

Dose Levels: Studies have employed both low (e.g., 1.2 mg/kg) and high (e.g., 50 mg/kg) dose levels to assess dose-dependent effects on metabolism and excretion.[1]

-

-

Sample Collection:

-

Excreta: Urine and feces are collected at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72 hours) post-dose.

-

Blood: Blood samples are collected at various time points to determine the pharmacokinetic profile.

-

Tissues: At the termination of the study, various tissues (e.g., liver, kidney, lung, heart, brain, muscle, fat) are collected for analysis of total radioactive residue.

-

Analytical Methods

-

Sample Preparation:

-

Urine: Urine samples are often centrifuged and filtered prior to analysis. For the identification of conjugated metabolites, enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) may be employed.

-

Feces: Fecal samples are typically homogenized and extracted with an appropriate organic solvent.

-

Tissues: Tissues are homogenized and extracted to isolate Dimethipin and its metabolites. Solid-phase extraction (SPE) may be used for cleanup and concentration of the analytes.

-

-

Analytical Instrumentation:

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a radioactivity detector is used to separate and quantify the parent compound and its radiolabeled metabolites in biological matrices. A typical HPLC system might include:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with a pH modifier like formic acid or ammonium (B1175870) acetate).

-

Flow Rate: 0.6-1.0 mL/min.

-

Detection: UV detector and a radioactivity flow detector.[2]

-

-

Liquid Scintillation Counting (LSC): LSC is used to determine the total radioactivity in liquid samples (e.g., urine, plasma) and in extracts from solid samples (e.g., feces, tissues).

-

Mass Spectrometry (MS): HPLC coupled with mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation and confirmation of metabolites.

-

The following diagram illustrates a typical experimental workflow for an in vivo metabolism study of Dimethipin.

References

Dimethipin's Carcinogenic Potential: A Technical Examination

A deep dive into the toxicological data and mechanistic underpinnings of Dimethipin's classification as a possible human carcinogen, prepared for researchers, scientists, and drug development professionals.

Dimethipin, a plant growth regulator and defoliant, has been classified by the United States Environmental Protection Agency (EPA) as a "Group C, Possible Human Carcinogen." This classification is primarily based on toxicological studies in animals that observed an increased incidence of lung tumors. This technical guide provides a comprehensive overview of the available data on the potential carcinogenicity of Dimethipin, including quantitative data from key studies, detailed experimental methodologies, and an exploration of its metabolic fate and genotoxic potential.

Carcinogenicity Studies: Evidence from Animal Models

The cornerstone of Dimethipin's carcinogenicity assessment is a 78-week dietary study in CD-1 mice. This study revealed a statistically significant increase in the combined incidence of pulmonary adenomas and adenocarcinomas in male mice at the highest dose tested.

Quantitative Carcinogenicity Data

| Study Species | Sex | Dose (ppm in diet) | Tumor Type | Incidence |

| CD-1 Mouse | Male | 0 (Control) | Lung Adenoma/Carcinoma | Data not available in sufficient detail |

| 80 | Lung Adenoma/Carcinoma | Data not available in sufficient detail | ||

| 400 | Lung Adenoma/Carcinoma | Data not available in sufficient detail | ||

| 2000 | Lung Adenoma/Carcinoma | Statistically significant increase | ||

| Sprague-Dawley Rat | Male & Female | 0, 40, 200, 1000 | All tumor types | No significant increase |

Experimental Protocol: 78-Week Mouse Carcinogenicity Bioassay

The 78-week carcinogenicity study in CD-1 mice was conducted to evaluate the long-term toxicological effects and carcinogenic potential of Dimethipin. The general protocol for such a study is outlined below.

Dimethipin: A Technical Guide to its Solubility and Stability in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Dimethipin in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this compound.

Introduction

Dimethipin, with the chemical name 5,6-dimethyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide, is a chemical compound that has been used as a plant growth regulator.[1][2] A thorough understanding of its solubility and stability in organic solvents is crucial for its effective formulation, application, and for ensuring the accuracy of analytical studies. This guide summarizes available quantitative data, outlines relevant experimental protocols, and provides visualizations to illustrate key concepts.

Solubility of Dimethipin

The solubility of a compound in different solvents is a critical parameter for its application in various formulations. The following table summarizes the known solubility of Dimethipin in several organic solvents at 25 °C.

Table 1: Solubility of Dimethipin in Organic Solvents at 25 °C

| Solvent | Solubility (g/L) |

| Acetonitrile (B52724) | 180[3] |

| Methanol | 10.7[3] |

| Toluene | 8.979[3] |

| Ethanol | 5.37 |

| Isopropanol | 3.73 |

| Heptane | 0.02[4] |

Stability of Dimethipin

The stability of Dimethipin is a key factor in determining its shelf-life and efficacy in formulated products. While specific kinetic data on the degradation of Dimethipin in various organic solvents is not extensively available in public literature, general stability information has been reported.

Table 2: General Stability of Dimethipin

| Condition | Stability |

| Storage at 20 °C | Stable for 1 year[3] |

| Storage at 55 °C | Stable for 14 days[3] |

| Exposure to Light at 25 °C | Stable for at least 7 days[3] |

| Aqueous Solution | Undergoes degradation, accelerated by acids[3] |

It is important to note that the stability of pesticides in organic solvents can be influenced by factors such as the purity of the solvent, the presence of acidic or basic impurities, and exposure to light and high temperatures.[1] For instance, the degradation of some pesticides in acetonitrile can be influenced by the specific lot of the solvent and can be mitigated by the addition of a small amount of acetic acid.[1]

Experimental Protocols

The following sections describe generalized experimental protocols for determining the solubility and stability of a compound like Dimethipin in organic solvents. These are based on established methodologies such as those outlined by the OECD (Organisation for Economic Co-operation and Development).[5][6]

Solubility Determination (Shake-Flask Method)

This method is suitable for determining the solubility of a substance in a liquid solvent and is based on the principle of reaching a saturation equilibrium.

Methodology:

-

Preparation of Saturated Solution: An excess amount of Dimethipin is added to a known volume of the organic solvent in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached. This can be determined by taking samples at different time points until the concentration of Dimethipin in the solution remains constant.

-

Phase Separation: The saturated solution is allowed to stand undisturbed to allow any undissolved solid to settle. If necessary, centrifugation or filtration can be used to separate the solid and liquid phases.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed and diluted with an appropriate solvent. The concentration of Dimethipin in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7][8]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Stability Assessment

This protocol outlines a general procedure for assessing the stability of Dimethipin in an organic solvent under specific storage conditions (e.g., temperature, light exposure).

Methodology:

-

Preparation of Test Solutions: A stock solution of Dimethipin is prepared in the organic solvent of interest at a known concentration.

-

Storage Conditions: Aliquots of the stock solution are stored under controlled conditions. This may include elevated temperatures to accelerate degradation (thermal stability) or exposure to a standardized light source (photostability). Control samples should be stored under conditions where the compound is known to be stable (e.g., in the dark at a low temperature).

-

Sampling: At specified time intervals, samples are withdrawn from the test and control solutions.

-

Analysis: The concentration of Dimethipin remaining in each sample is determined using a validated, stability-indicating analytical method (e.g., HPLC, GC-MS). A stability-indicating method is one that can separate the parent compound from its degradation products.[9][10]

-

Data Analysis: The percentage of Dimethipin remaining at each time point is calculated relative to the initial concentration or the concentration in the control sample. This data can be used to determine the rate of degradation and the half-life of the compound under the tested conditions.

Visualizations

The following diagrams illustrate the general workflow for solubility and stability testing and a conceptual representation of potential degradation pathways.

Caption: General workflow for determining the solubility and assessing the stability of a chemical compound.

Caption: Conceptual overview of potential degradation pathways for Dimethipin in organic solvents.

References

- 1. Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dimethipin (Ref: N 252) [sitem.herts.ac.uk]

- 3. Dimethipin | C6H10O4S2 | CID 41385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. acri.gov.tw [acri.gov.tw]

- 6. filab.fr [filab.fr]

- 7. Modified matrix solid phase dispersion-HPLC method for determination of pesticide residue in vegetables and their impact on human health: A risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fsis.usda.gov [fsis.usda.gov]

Dimethipin's Impact on Plant Stomatal Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction